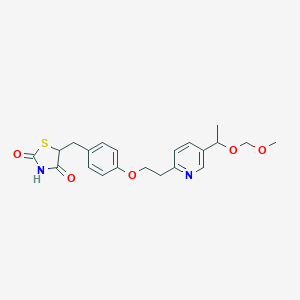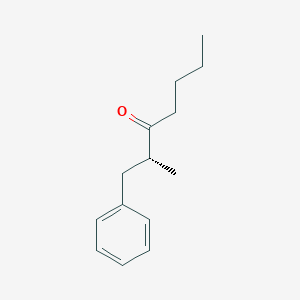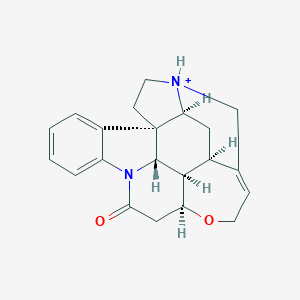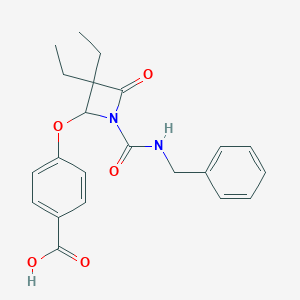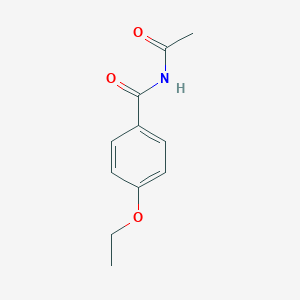
N-Acetyl-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4-ethoxybenzamide, also known as AEBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AEBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 209.23 g/mol. In
科学的研究の応用
N-Acetyl-4-ethoxybenzamide has been shown to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-Acetyl-4-ethoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, N-Acetyl-4-ethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-Acetyl-4-ethoxybenzamide has been used as a derivatizing agent for the analysis of amino acids and peptides.
作用機序
The exact mechanism of action of N-Acetyl-4-ethoxybenzamide is not fully understood, but it is believed to work through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. N-Acetyl-4-ethoxybenzamide has been shown to selectively inhibit the COX-2 isoform, which is primarily responsible for inflammation and pain.
生化学的および生理学的効果
N-Acetyl-4-ethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study conducted on rats, N-Acetyl-4-ethoxybenzamide was found to significantly reduce paw edema and thermal hyperalgesia, which are indicators of inflammation and pain, respectively. N-Acetyl-4-ethoxybenzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-Acetyl-4-ethoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, N-Acetyl-4-ethoxybenzamide has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using N-Acetyl-4-ethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-Acetyl-4-ethoxybenzamide. One area of interest is the development of novel materials using N-Acetyl-4-ethoxybenzamide as a building block. Another area of interest is the optimization of N-Acetyl-4-ethoxybenzamide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of N-Acetyl-4-ethoxybenzamide and to identify potential therapeutic targets. Additionally, the use of N-Acetyl-4-ethoxybenzamide as a derivatizing agent for the analysis of amino acids and peptides may have applications in the field of proteomics.
合成法
N-Acetyl-4-ethoxybenzamide can be synthesized through a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-Acetyl-4-ethoxybenzamide.
特性
CAS番号 |
143827-56-9 |
|---|---|
製品名 |
N-Acetyl-4-ethoxybenzamide |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
N-acetyl-4-ethoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10-6-4-9(5-7-10)11(14)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChIキー |
IJEMSCSHIHYCHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=O)C |
その他のCAS番号 |
143827-56-9 |
同義語 |
Benzamide, N-acetyl-4-ethoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



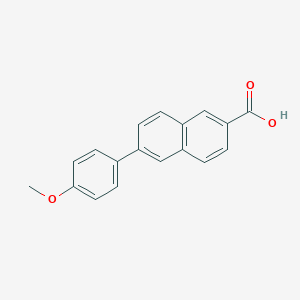
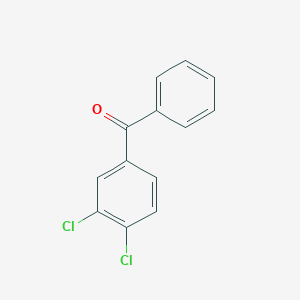
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
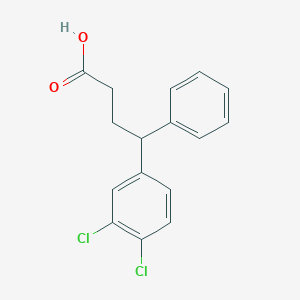

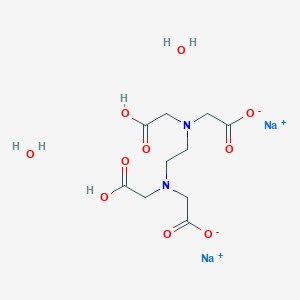
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
